

Spectroscopic properties (UV-Vis, FTIR, NMR) of Disperse Yellow 211

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Compound of Interest

Compound Name: Disperse yellow 211

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Spectroscopic Profile of Disperse Yellow 211: A Technical Guide

Introduction

Disperse Yellow 211, identified by the Colour Index number 12755 and CAS number 86836-02-4, is a monoazo dye belonging to the pyridinone class.^[1] Its chemical formula is $C_{15}H_{12}ClN_5O_4$, and it has a molecular weight of 361.74 g/mol. This dye is primarily used for coloring synthetic fibers such as polyester. This technical guide provides an in-depth overview of the spectroscopic properties of **Disperse Yellow 211**, focusing on its Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) characteristics. The information presented is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic absorption properties of dyes. The color of **Disperse Yellow 211** arises from its absorption of light in the visible region of the electromagnetic spectrum.

Absorption Spectrum and Maximum Wavelength (λ_{max})

The UV-Vis spectrum of **Disperse Yellow 211** exhibits a broad absorption band in the visible region. Analysis of the spectrum reveals a maximum absorption wavelength (λ_{max}) at

approximately 435 nm. This absorption is responsible for the dye's characteristic yellow color.

Spectroscopic Parameter	Value
λ_{max}	~ 435 nm
Solvent	Not specified in the available literature
Appearance	Yellow

Experimental Protocol for UV-Vis Spectroscopy

The following is a general experimental protocol for obtaining the UV-Vis absorption spectrum of a disperse dye like **Disperse Yellow 211**.

Instrumentation:

- A double-beam UV-Vis spectrophotometer.

Materials:

- **Disperse Yellow 211** sample.
- A suitable solvent (e.g., acetone, ethanol, or dimethylformamide). Due to the dye's low water solubility, an organic solvent is required.
- Quartz cuvettes (1 cm path length).

Procedure:

- **Preparation of a Stock Solution:** Accurately weigh a small amount of **Disperse Yellow 211** and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 100 mg/L).
- **Preparation of Working Solutions:** Dilute the stock solution with the same solvent to prepare a series of solutions with lower concentrations.
- **Instrument Calibration:** Use the pure solvent as a blank to calibrate the spectrophotometer and establish a baseline.

- Spectral Measurement: Record the absorbance of each solution from approximately 300 nm to 700 nm.
- Determination of λ_{max} : Identify the wavelength at which the maximum absorbance is observed. This is the λ_{max} .^[2]^[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of **Disperse Yellow 211** would provide valuable information about its molecular structure. While a specific experimental spectrum for **Disperse Yellow 211** is not readily available in the public domain, a predicted spectrum based on its known structure can be used for analysis.

Expected Characteristic FTIR Absorption Bands

Based on the molecular structure of **Disperse Yellow 211**, the following characteristic absorption bands are expected in its FTIR spectrum:

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400-3300	N-H	Stretching (associated with the pyridinone ring)
3100-3000	C-H	Aromatic Stretching
2980-2850	C-H	Aliphatic Stretching (from the ethyl group)
2220-2260	C≡N	Stretching (from the cyano group)
1650-1680	C=O	Stretching (from the pyridinone ring)
1580-1600	N=N	Azo group Stretching
1500-1550	NO ₂	Asymmetric Stretching
1330-1370	NO ₂	Symmetric Stretching
~750	C-Cl	Stretching

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples using FTIR spectroscopy.^[4]

Instrumentation:

- FTIR spectrometer.
- Hydraulic press.
- Pellet die.
- Agate mortar and pestle.

Materials:

- **Disperse Yellow 211** sample.
- Potassium bromide (KBr), spectroscopy grade.

Procedure:

- **Sample Preparation:** Grind a small amount of **Disperse Yellow 211** (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.^[5]
- **Pellet Formation:** Transfer the powder mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.^[5]
- **Spectral Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds. Both ^1H NMR and ^{13}C NMR would provide crucial information about the hydrogen and carbon framework of **Disperse Yellow 211**. As with FTIR, specific experimental NMR data for **Disperse Yellow 211** is not widely published.

Predicted ^1H and ^{13}C NMR Spectral Data

While exact chemical shifts would depend on the solvent and experimental conditions, general predictions for the ^1H and ^{13}C NMR spectra of **Disperse Yellow 211** can be made based on its structure. The spectra would be expected to show signals corresponding to the aromatic protons and carbons, the ethyl group, the methyl group, and the carbons of the pyridinone and cyano groups.

Experimental Protocol for NMR Spectroscopy

The following provides a general procedure for acquiring ^1H and ^{13}C NMR spectra of an organic dye.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Materials:

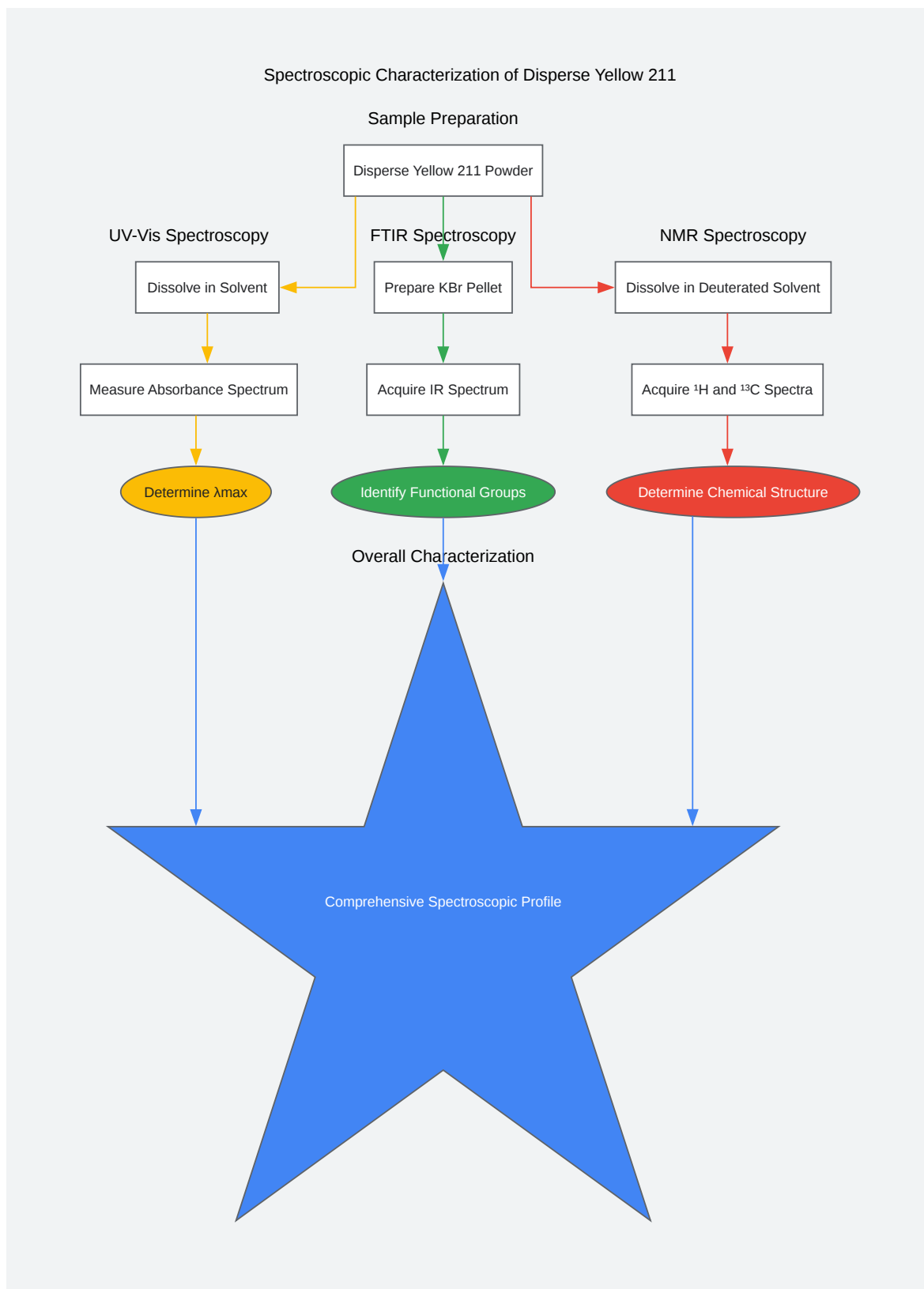
- **Disperse Yellow 211** sample.
- A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as the dye must be sufficiently soluble.
- NMR tubes.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Disperse Yellow 211** for ¹H NMR, or 20-50 mg for ¹³C NMR, in about 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into an NMR tube to remove any particulate matter.
- Spectral Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Spectroscopic Characterization Workflow

The overall process for the spectroscopic characterization of **Disperse Yellow 211** can be visualized as a logical workflow.



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Caption: Workflow for the spectroscopic analysis of **Disperse Yellow 211**.

Conclusion

This technical guide has summarized the key spectroscopic properties of **Disperse Yellow 211**, focusing on UV-Vis, FTIR, and NMR analysis. While specific experimental FTIR and NMR data are not widely available, the provided information on the expected spectral characteristics and detailed experimental protocols offers a solid foundation for researchers and scientists working with this dye. The UV-Vis data confirms its yellow color with a λ_{max} at approximately 435 nm. The predicted FTIR and NMR data, in conjunction with the outlined experimental procedures, provide a comprehensive framework for the complete spectroscopic characterization of **Disperse Yellow 211**.

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